Trisnorsqualene N-methylcyclopropylamine
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Overview
Description
SU 5205 is a compound known for its inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR2). It is primarily used in scientific research to study its effects on angiogenesis and related pathways. The compound has a molecular formula of C15H10FNO and a molecular weight of 239.24 g/mol .
Preparation Methods
The synthesis of SU 5205 involves several steps, typically starting with the preparation of the core indolinone structure. The synthetic route includes the following steps:
Formation of the Indolinone Core: This involves the cyclization of an appropriate precursor to form the indolinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a condensation reaction with the indolinone core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial production methods for SU 5205 are not well-documented, as it is primarily used for research purposes. the synthesis typically involves standard organic chemistry techniques and reagents.
Chemical Reactions Analysis
SU 5205 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: SU 5205 can undergo substitution reactions, particularly on the fluorophenyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
SU 5205 has several scientific research applications, including:
Chemistry: It is used to study the inhibition of VEGFR2 and its effects on angiogenesis.
Biology: Researchers use SU 5205 to investigate the role of VEGFR2 in cellular processes and signaling pathways.
Medicine: The compound is studied for its potential therapeutic effects in diseases involving abnormal angiogenesis, such as cancer.
Industry: While not widely used in industrial applications, SU 5205 serves as a valuable tool in drug discovery and development
Mechanism of Action
SU 5205 exerts its effects by inhibiting VEGFR2, a receptor tyrosine kinase involved in angiogenesis. The compound binds to the ATP-binding site of VEGFR2, preventing its activation and subsequent signaling. This inhibition leads to reduced endothelial cell proliferation and migration, ultimately suppressing angiogenesis .
Comparison with Similar Compounds
SU 5205 is unique in its specific inhibition of VEGFR2. Similar compounds include:
Sunitinib: Another VEGFR2 inhibitor with broader kinase inhibition.
Sorafenib: Inhibits multiple kinases, including VEGFR2, but also targets RAF kinases.
Axitinib: A potent and selective inhibitor of VEGFR1, VEGFR2, and VEGFR3
Compared to these compounds, SU 5205 is more selective for VEGFR2, making it a valuable tool for studying VEGFR2-specific pathways and effects.
Properties
CAS No. |
123594-77-4 |
---|---|
Molecular Formula |
C31H53N |
Molecular Weight |
439.8 g/mol |
IUPAC Name |
N-methyl-N-[(4Z,8Z,12Z,16Z)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenyl]cyclopropanamine |
InChI |
InChI=1S/C31H53N/c1-26(2)14-10-17-29(5)20-11-18-27(3)15-8-9-16-28(4)19-12-21-30(6)22-13-25-32(7)31-23-24-31/h14-16,20-21,31H,8-13,17-19,22-25H2,1-7H3/b27-15-,28-16-,29-20-,30-21- |
InChI Key |
DWHRGDDPNGNRRM-LKNHTZMTSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCN(C)C1CC1)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCCN(C)C1CC1)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCCN(C)C1CC1)C)C)C |
Synonyms |
trisnorsqualene N-methylcyclopropylamine trisnorsqualene NMCA |
Origin of Product |
United States |
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